molecular formula C17H18N2O2S B11356684 5-Ethoxy-1-methyl-N-[(thiophen-2-YL)methyl]-1H-indole-2-carboxamide

5-Ethoxy-1-methyl-N-[(thiophen-2-YL)methyl]-1H-indole-2-carboxamide

Cat. No.: B11356684
M. Wt: 314.4 g/mol
InChI Key: LBSUMFWBPBFBGP-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-N-[(thiophen-2-YL)methyl]-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class. Indoles are a significant class of heterocyclic compounds with a wide range of biological activities. This particular compound features an indole core substituted with an ethoxy group at the 5-position, a methyl group at the 1-position, and a thiophen-2-ylmethyl group attached to the carboxamide at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-methyl-N-[(thiophen-2-YL)methyl]-1H-indole-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor such as 5-ethoxyindole, the indole core can be synthesized through Fischer indole synthesis or other established methods.

    N-Methylation: The indole nitrogen can be methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Carboxylation: The 2-position of the indole can be carboxylated using carbon dioxide under high pressure or through a Grignard reaction followed by oxidation.

    Amidation: The carboxylic acid group can be converted to the corresponding amide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and the appropriate amine, in this case, thiophen-2-ylmethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The ethoxy group at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-1-methyl-N-[(thiophen-2-YL)methyl]-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-methyl-N-[(thiophen-2-YL)methyl]-1H-indole-2-carboxamide depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The thiophene ring may enhance binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    5-Ethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the thiophen-2-ylmethyl group.

    1-Methyl-N-[(thiophen-2-YL)methyl]-1H-indole-2-carboxamide: Lacks the ethoxy group.

    5-Ethoxy-1H-indole-2-carboxamide: Lacks both the methyl and thiophen-2-ylmethyl groups.

Uniqueness

The presence of both the ethoxy group and the thiophen-2-ylmethyl group in 5-Ethoxy-1-methyl-N-[(thiophen-2-YL)methyl]-1H-indole-2-carboxamide provides unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with related compounds

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

5-ethoxy-1-methyl-N-(thiophen-2-ylmethyl)indole-2-carboxamide

InChI

InChI=1S/C17H18N2O2S/c1-3-21-13-6-7-15-12(9-13)10-16(19(15)2)17(20)18-11-14-5-4-8-22-14/h4-10H,3,11H2,1-2H3,(H,18,20)

InChI Key

LBSUMFWBPBFBGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC=CS3)C

Origin of Product

United States

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